molecular formula C18H14F3N3O4S B2709375 N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1421454-25-2

N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2709375
CAS RN: 1421454-25-2
M. Wt: 425.38
InChI Key: VKECUVIKMSQUOL-UHFFFAOYSA-N
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Description

N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide, also known as PRT-4165, is a small molecule drug that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of glycogen synthase kinase 3β (GSK-3β), an enzyme that plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. The purpose of

Scientific Research Applications

Hydrogen-Bond Effect and Molecular Structure Investigation

A study conducted by Mansour and Ghani (2013) on a structurally similar compound, N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS), emphasizes the importance of hydrogen-bond effects in defining the molecular stability and electronic properties of sulfonamide derivatives. This research provides insights into how intramolecular hydrogen bonding, along with hyperconjugative interactions and charge delocalization, contributes to the stability of these molecules. The study employs various spectroscopic methods and quantum chemical calculations to elucidate the optimized molecular structure and vibrational frequencies of SMS (Mansour & Ghani, 2013).

Antimicrobial and Antitumor Activity

Several studies have been dedicated to synthesizing novel derivatives bearing the benzenesulfonamide moiety and evaluating their biological activities. For example, Ghorab et al. (2017) synthesized a series of novel thiourea derivatives bearing benzenesulfonamide moiety and assessed their antimycobacterial activity. This research demonstrates the potential of sulfonamide derivatives in contributing to the development of new antimicrobial agents (Ghorab et al., 2017).

Additionally, compounds incorporating the pyrimidinyl benzenesulfonamide scaffold have shown promising antitumor activity. Fares et al. (2014) synthesized new series of pyrido[2,3-d]pyrimidine and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives that exhibit significant antitumor activity by inducing apoptosis through G1 cell-cycle arrest (Fares et al., 2014).

Synthesis of Novel Derivatives

The structural complexity and functional diversity of N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide make it a suitable candidate for the synthesis of novel derivatives with enhanced biological or chemical properties. Research efforts in this area focus on exploring new synthetic routes and understanding the structure-activity relationships that govern the biological activity of these compounds. For instance, the synthesis of novel pyrrolopyrimidin-6-yl benzenesulfonamides as potent A2B adenosine receptor antagonists highlights the therapeutic potential of sulfonamide derivatives in modulating receptor activity (Esteve et al., 2006).

properties

IUPAC Name

N-(6-phenylmethoxypyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4S/c19-18(20,21)28-14-6-8-15(9-7-14)29(25,26)24-16-10-17(23-12-22-16)27-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKECUVIKMSQUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide

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